3-Phenylbutan-2-ol
Overview
Description
3-Phenylbutan-2-ol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a phenyl group attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Scientific Research Applications
3-Phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and other scented products
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-butanone to form this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 3-Phenylbutan-2-one. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Phenylbutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 3-Phenylbutane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Phenylbutan-2-one.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenylbutyl chloride or bromide.
Mechanism of Action
The mechanism of action of 3-Phenylbutan-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2-Phenylbutan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Phenylbutan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
2-Phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Phenylbutan-2-ol is unique due to its specific placement of the hydroxyl group on the second carbon of the butane chain, which influences its reactivity and physical properties. This structural arrangement allows it to participate in specific chemical reactions and makes it suitable for particular applications in synthesis and industry .
Properties
IUPAC Name |
3-phenylbutan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYCTPSPZHJQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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